molecular formula C8H7ClO4S B1506467 4H-1,3-Benzodioxine-7-sulfonyl chloride CAS No. 499771-01-6

4H-1,3-Benzodioxine-7-sulfonyl chloride

Cat. No.: B1506467
CAS No.: 499771-01-6
M. Wt: 234.66 g/mol
InChI Key: XUMCFTQUYBDJMO-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxine-7-sulfonyl chloride is a specialized chemical reagent primarily used as a key synthetic intermediate in organic and medicinal chemistry research. Compounds containing the sulfonyl chloride group, such as this one, are highly reactive and are typically employed in nucleophilic substitution reactions to form sulfonamide linkages. This makes them valuable building blocks for constructing more complex molecules for pharmaceutical and material science applications. Researchers utilize this reagent to introduce the 1,3-benzodioxine sulfonyl moiety into target structures, which may be of interest in developing novel compounds for biological screening. The 1,3-benzodioxine core is a privileged structure found in various biologically active molecules. As a moisture-sensitive compound, it requires handling under inert conditions and storage in a cool, dry environment to prevent decomposition. This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

CAS No.

499771-01-6

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

4H-1,3-benzodioxine-7-sulfonyl chloride

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)7-2-1-6-4-12-5-13-8(6)3-7/h1-3H,4-5H2

InChI Key

XUMCFTQUYBDJMO-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)OCO1

Canonical SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)OCO1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₇ClO₄S
  • Molecular Weight : 234.65 g/mol
  • CAS Number : 499771-01-6
  • Structure : The compound features a benzodioxine core with a sulfonyl chloride group, which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

4H-1,3-Benzodioxine-7-sulfonyl chloride serves as a critical building block in organic synthesis. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Biochemical Research

The compound is utilized extensively in biochemical studies due to its ability to covalently modify proteins and enzymes. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes by modifying their active sites, which can help elucidate enzyme mechanisms and pathways.
  • Protein Interaction Studies : The compound can alter protein interactions, providing insights into metabolic processes and signaling pathways.

Pharmaceutical Development

This compound is investigated for its potential as a pharmaceutical agent. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and metabolic disorders.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on glucokinase, an enzyme crucial for glucose metabolism. The results indicated that at concentrations as low as 10 µM, the compound significantly reduced enzyme activity by forming stable covalent adducts with active site residues. This finding suggests potential applications in managing diabetes through glucokinase modulation.

Case Study 2: Anticancer Activity

Research has shown that derivatives of benzodioxine compounds exhibit anticancer properties. In vitro studies demonstrated that treatment with this compound resulted in cytotoxic effects against various cancer cell lines by inducing apoptosis. This highlights its potential role in developing new anticancer therapies.

Comparison with Similar Compounds

Comparative Analysis of Reactivity

Nucleophilic Displacement of Chlorides

Compound Reactivity Profile Conditions & Outcomes Reference
3,5-Dichloro-4H-1,2,6-thiadiazin-4-one (3) First chloride displacement occurs readily with amines, alkoxides, or thiolates. Second chloride requires elevated temperatures (e.g., 45°C). Selective mono- or di-substitution products; used in agrochemicals and materials science .
Appel’s Salt (2) Electrophilic C-5 carbon reacts with nucleophiles to form neutral 5H-1,2,3-dithiazoles. Reactions proceed at room temperature; products include imines and heterocyclic dyes .
Ylidenemalononitrile (4) Sequential chloride displacement: first at -5°C, second at 45°C. Color changes from red (mono-substituted) to purple-blue (di-substituted); used in optoelectronics .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Thiadiazin-4-one (3) undergoes Pd-catalyzed coupling to generate 3,5-di(het)aryl derivatives for photovoltaic applications .
  • Stille Coupling : Used to synthesize polycyclic thiadiazines with near-infrared absorption .

Physical and Optical Properties

Compound λmax (nm) Aromaticity Key Applications Reference
Thiadiazinoquinoxaline (30a) 595 High conjugation Near-infrared dyes, conducting materials
5-Pyrrolidino Derivative (28a) 520 Moderate conjugation Optoelectronic devices
Appel’s Salt (2) N/A 6π aromatic Precursor for dithiazole-based polymers

Thiadiazines exhibit bathochromic shifts (λmax up to 595 nm) due to extended π-conjugation, outperforming dithiazoles in optoelectronic applications .

Key Differences from Benzodioxine Derivatives

While direct data on 4H-1,3-Benzodioxine-7-sulfonyl chloride is absent, contrasts can be inferred:

  • Sulfonyl Functionality : Benzodioxine-sulfonyl derivatives likely exhibit enhanced electrophilicity compared to thiadiazines, altering nucleophilic substitution pathways.
  • Aromatic Stability : Benzodioxines (oxygen-containing) may lack the redox activity of sulfur-nitrogen thiadiazines, limiting use in conductive materials.

Preparation Methods

Chlorination of Sodium Sulfonate Precursors with Thionyl Chloride

A common and efficient method involves treating the sodium salt of the sulfonate derivative with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as an activator. The reaction is typically conducted at moderate temperatures (around 60 °C) for several hours (approximately 3.5 hours). After completion, the mixture is cooled and quenched with ice water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or further purified.

Example Procedure:

Reagent/Condition Quantity/Details
Sodium 4-hydroxy-benzenesulfonate or analogous sulfonate salt 5 mmol
Thionyl chloride (SOCl2) 1.9 mL
Dimethylformamide (DMF) 0.03 mL (catalytic amount)
Temperature 60 °C
Reaction time 3.5 hours
Workup Quench with ice water, extract with CH2Cl2 (3 × 10 mL), wash with brine, dry over Na2SO4, evaporate solvent

This method yields the sulfonyl chloride in quantitative amounts and is applicable to various substituted sulfonates.

Diazonium Salt Route with Copper(I) Chloride in Liquid Sulfur Dioxide

An alternative approach involves the formation of a diazonium salt intermediate from an aromatic amine precursor, followed by Sandmeyer-type chlorosulfonation. The diazonium salt is generated by treatment of the corresponding aromatic amine with sodium nitrite in acidic aqueous medium at low temperature (below -5 °C). This diazonium salt solution is then added to a mixture containing copper(I) chloride, concentrated hydrochloric acid, acetic acid, toluene, and liquid sulfur dioxide at 0 °C. After reaction, the organic layer containing the sulfonyl chloride is separated, washed, dried, and concentrated.

Key Reaction Parameters:

Step Conditions
Sodium nitrite addition 7.64 g (111 mmol, 1.1 equiv) in water (18 mL), added over 15 min below -5 °C
Diazonium salt reaction Added over 20 min to CuCl (1.00 g, 0.10 equiv), HCl (3 mL), AcOH (40 mL), toluene (40 mL), SO2 (20 mL) at 0 °C
Workup Separate aqueous and organic layers, wash organic layer with water, dry over MgSO4

This method is useful for preparing sulfonyl chlorides from amino-substituted benzodioxine derivatives and allows for functional group tolerance.

Pyridine-Mediated Sulfonylation Using Benzenesulfonyl Chloride

In some cases, sulfonyl chlorides are prepared by reacting aromatic amines with benzenesulfonyl chloride in pyridine at low temperature (0 °C), followed by stirring at room temperature for extended periods (e.g., 16 hours). The reaction mixture is then concentrated and extracted with ethyl acetate, washed, dried, and concentrated to yield the sulfonyl chloride derivative.

Typical Conditions:

Reagent Quantity/Details
Aromatic amine (e.g., 4-chloro-2-iodoaniline) 2 g (7.89 mmol)
Benzenesulfonyl chloride 1.21 mL (9.5 mmol)
Solvent Pyridine (30 mL)
Temperature 0 °C initially, then room temperature for 16 h
Workup Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over MgSO4

This approach is suited for preparing sulfonyl chlorides from amino-substituted benzodioxine derivatives and related compounds.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Thionyl chloride chlorination Sodium sulfonate salt of benzodioxine SOCl2, catalytic DMF, 60 °C, 3.5 h High yield, straightforward Requires preparation of sulfonate salt
Diazonium salt Sandmeyer-type Aromatic amine derivative NaNO2, CuCl, HCl, SO2, toluene, 0 °C Functional group tolerance, versatile Requires handling diazonium salts and SO2
Pyridine-mediated sulfonylation Aromatic amine Benzenesulfonyl chloride, pyridine, 0 °C to RT, 16 h Mild conditions, simple setup Longer reaction time, pyridine handling

Q & A

Q. What are the recommended methods for synthesizing 4H-1,3-Benzodioxine-7-sulfonyl chloride in a laboratory setting?

A validated synthesis approach involves reacting the corresponding potassium sulfonate salt with thionyl chloride (SOCl₂) in the presence of catalytic anhydrous dimethylformamide (DMF). The reaction is typically conducted at 60°C for 4 hours, followed by quenching with crushed ice to precipitate the product. This method, adapted for structurally similar methylenedioxy-benzenesulfonyl chlorides, yields high-purity sulfonyl chlorides (≥97%) after filtration .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm substitution patterns and ring structure integrity. For example, aromatic protons in benzodioxine derivatives typically resonate between δ 6.8–7.5 ppm.
  • IR Spectroscopy : Identifies characteristic S=O stretches (1370–1400 cm⁻¹) and C-O-C vibrations (1240–1270 cm⁻¹) from the dioxane ring.
  • Mass Spectrometry : Validates molecular weight (e.g., 248.68 g/mol for the dihydro analog) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Due to its lachrymatory and corrosive nature:

  • Use a fume hood with nitrile gloves and splash goggles.
  • Store under inert gas (argon/nitrogen) at 2–8°C, away from nucleophiles (amines, alcohols).
  • Neutralize spills with sodium bicarbonate or vermiculite. Regulatory compliance with REACH and OSHA HazCom 2012 is required, though specific restrictions are currently absent .

Advanced Research Questions

Q. How does the benzodioxine ring’s electronic structure influence the sulfonyl chloride’s reactivity?

The electron-withdrawing dioxane ring increases the sulfur center’s electrophilicity, accelerating nucleophilic substitutions (e.g., with amines). However, steric hindrance from the fused ring system may reduce reactivity toward bulky nucleophiles. Comparative kinetic studies with simpler aryl sulfonyl chlorides (e.g., benzoyl chloride) under standardized conditions (25°C, DCM solvent) can quantify these effects .

Q. What experimental strategies mitigate competing hydrolysis during reactions?

  • Low-temperature control : Conduct reactions at 0–5°C to slow hydrolysis.
  • Anhydrous conditions : Use molecular sieves or distilled solvents (e.g., dichloromethane).
  • In situ monitoring : Track reaction progress via TLC (silica, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient). Side products like sulfonic acids can be identified by their higher polarity .

Q. How can researchers resolve discrepancies in reported melting points or purity data?

  • Differential Scanning Calorimetry (DSC) : Perform with controlled heating rates (2°C/min) to detect polymorphic transitions.
  • Cross-validation : Compare recrystallization (ethanol/water) vs. column chromatography (silica, ethyl acetate/hexane) purification outcomes.
  • Assay standardization : Use HPLC with UV detection (λ = 254 nm) to quantify purity. For example, Thermo Scientific reports ≥97% purity for analogs after column purification .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in nucleophilic substitutions?

Contradictions may arise from solvent polarity or nucleophile strength. For example:

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions.
  • Weak nucleophiles (e.g., thiols) require elevated temperatures (50–60°C), while strong nucleophiles (amines) react rapidly at RT. Design a matrix experiment varying solvent (DCM vs. THF), temperature, and nucleophile concentration. Analyze yields and byproducts via LC-MS .

Methodological Tables

Property Value Method Reference
Molecular Weight248.68 g/molMass Spectrometry
Purity≥97%HPLC (C18, UV 254 nm)
Characteristic IR StretchesS=O: 1370–1400 cm⁻¹FT-IR (KBr pellet)
Storage Conditions2–8°C under inert atmosphereStability studies

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